N~2~-(4-fluorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-(4-fluorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as 'compound X' and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields, including cancer research, neurology, and pain management. In cancer research, compound X has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurology, it has been studied for its potential to modulate neurotransmitter release and reduce inflammation. In pain management, compound X has been shown to have analgesic effects in animal models.
Mechanism of Action
Compound X acts as a selective inhibitor of the glycine transporter GlyT1. GlyT1 is responsible for the reuptake of glycine, an important neurotransmitter in the central nervous system. By inhibiting GlyT1, compound X increases the concentration of glycine in the synaptic cleft, leading to enhanced neurotransmission. This mechanism of action has been implicated in the compound's potential applications in cancer research, neurology, and pain management.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce tumor growth, modulate neurotransmitter release, and reduce inflammation. It has also been shown to have analgesic effects and improve cognitive function. However, the exact mechanisms underlying these effects are still being studied.
Advantages and Limitations for Lab Experiments
One of the main advantages of compound X is its selectivity for GlyT1, which makes it a useful tool for studying the role of glycine in various physiological processes. However, one limitation is that it can be difficult to work with due to its low solubility in water. Additionally, its potential toxicity and side effects need to be carefully considered when designing experiments.
Future Directions
There are several future directions for research on compound X. One area of interest is its potential as a therapeutic agent for cancer, neurology, and pain management. Further studies are needed to determine the optimal dosage and administration route for these applications. Additionally, the mechanism underlying the compound's effects on cognitive function needs to be further elucidated. Finally, the development of more soluble analogs of compound X could expand its potential applications in research.
properties
IUPAC Name |
2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-13(2)20-18(22)12-21(16-8-6-15(19)7-9-16)25(23,24)17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKPFLNTFZJRNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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